molecular formula C9H12N2O B7793656 (S)-2-Amino-N-phenylpropanamide CAS No. 60756-56-1

(S)-2-Amino-N-phenylpropanamide

Cat. No.: B7793656
CAS No.: 60756-56-1
M. Wt: 164.20 g/mol
InChI Key: RUBYQYMLYZMHQR-ZETCQYMHSA-N
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Description

Contextualization within α-Amino Amide Chemistry

(S)-2-Amino-N-phenylpropanamide is structurally classified as an α-amino amide. This class of compounds is characterized by an amide group and an amino group attached to the same carbon atom (the α-carbon). This arrangement is analogous to the structure of α-amino acids, which are the fundamental building blocks of proteins. The amide functional group is exceptionally stable and forms the backbone of peptides and proteins, where the linkage is referred to as a peptide bond. nih.govnih.gov

The synthesis of α-amino amides can be achieved through various methods, including the coupling of an amino acid with an amine. nih.gov The presence of both a basic amino group and a nucleophilic amide group imparts a unique reactivity profile to these molecules, making them versatile intermediates in organic synthesis.

Significance of the (S)-Stereoisomer in Chiral Organic Synthesis

The α-carbon in 2-Amino-N-phenylpropanamide is a stereocenter, meaning the compound exists as two non-superimposable mirror images, or enantiomers: (S) and (R). The "(S)" designation refers to a specific three-dimensional arrangement of the groups around this chiral center.

The stereochemical purity of a compound is paramount in many biological and pharmaceutical applications. Biological systems, such as enzymes and receptors, are inherently chiral and often interact selectively with only one enantiomer of a chiral molecule. Consequently, the synthesis of a single, specific stereoisomer—an enantioselective synthesis—is a critical goal in modern organic chemistry to ensure therapeutic efficacy and avoid potential off-target effects. acs.orgmdpi.com Research in this area focuses on developing racemization-free coupling reagents and synthetic routes that preserve the desired stereochemistry throughout the reaction sequence. mdpi.com

Overview of Key Research Domains and Scholarly Contributions

The unique structure of this compound makes it a valuable molecule in several areas of scientific inquiry. Its applications range from being a tool in biochemical studies to a building block for more complex, high-value molecules.

One key area of research is its use as a reactant or substrate in the development and testing of synthetic enzyme mimics. For instance, L-alanine anilide has been synthesized and used as a reactant to evaluate the activity of serine protease mimic molecules. metu.edu.tr This allows researchers to probe the mechanisms of enzyme function and design novel catalysts.

Furthermore, the compound serves as a chiral building block in synthetic chemistry. It has been used in the preparation of more elaborate structures, such as N,N'-oxalylbis-(L-alanine anilide), demonstrating its utility in constructing complex molecular architectures. acs.org By analogy with structurally similar phenylpropanamide derivatives, this scaffold is of significant interest in medicinal chemistry. Research on related compounds has shown their potential as scaffolds for developing agents with analgesic properties or activity against pathogens like Mycobacterium abscessus. mdpi.com

Chemical Properties of this compound

PropertyValue
IUPAC Name(2S)-2-amino-N-phenylpropanamide nih.gov
Molecular FormulaC₉H₁₂N₂O nih.gov
Molecular Weight164.20 g/mol nih.gov
Canonical SMILESCC@@HN nih.gov
InChIKeyRUBYQYMLYZMHQR-ZETCQYMHSA-N nih.gov
XLogP30.4 nih.gov
Polar Surface Area55.1 Ų nih.gov
CAS Number60756-56-1 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-N-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-7(10)9(12)11-8-5-3-2-4-6-8/h2-7H,10H2,1H3,(H,11,12)/t7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBYQYMLYZMHQR-ZETCQYMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60442664
Record name phenyl alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60756-56-1
Record name phenyl alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60442664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Enzymatic Transformations

Strategies for the Enantioselective Synthesis of (S)-2-Amino-N-phenylpropanamide

The creation of a specific stereoisomer, in this case, the (S)-enantiomer, is paramount. Several strategies have been developed to control the stereochemical outcome of the synthesis.

Control of Stereochemistry in Amide Bond Formation Reactions

Maintaining the stereochemical integrity of the chiral center during amide bond formation is crucial. umich.edunih.gov Racemization, the process by which an enantiomerically pure compound converts into a mixture of enantiomers, can be a significant side reaction, particularly during the activation of the carboxylic acid. umich.edu

The mechanism of racemization often involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate. umich.edu This intermediate can tautomerize to an achiral enol form, which upon reaction with the amine, leads to a racemic or partially racemized product. The propensity for oxazolone (B7731731) formation and subsequent racemization is influenced by the nature of the N-protecting group on the amino acid, the coupling reagents, the presence of bases, and the reaction temperature. umich.edubachem.com Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are known to suppress racemization compared to simple acyl groups. umich.edu

Direct Amidation Protocols for Unprotected α-Amino Acids

Traditional amide synthesis from amino acids often requires the protection of the amino group to prevent side reactions, such as self-polymerization or the formation of diketopiperazines. rsc.orgucl.ac.uk However, recent advancements have led to the development of direct amidation protocols that can be applied to unprotected α-amino acids. rsc.orgucl.ac.uknih.govrsc.orgtomsheppard.info

These methods offer a more atom-economical and streamlined approach by eliminating the need for protection and deprotection steps. nih.govrsc.org One notable method employs borate (B1201080) esters, such as B(OCH₂CF₃)₃, which can facilitate the direct coupling of unprotected amino acids with a variety of amines. rsc.orgucl.ac.ukrsc.orgtomsheppard.info These reactions have been shown to be successful for a range of amino acids, including phenylalanine, and can often be performed with simple work-up procedures. rsc.orgucl.ac.uktomsheppard.info While promising, the control of racemization remains a critical consideration in these direct approaches. nih.gov For instance, studies have shown that factors like reaction time and the rate of reagent addition can influence the enantiomeric ratio of the product. nih.gov In some cases, alternative reagents like Ti(OiPr)₄ have been found to provide higher enantiopurity, albeit sometimes with lower yields. nih.gov

Racemization-Free Synthetic Pathways

The development of racemization-free synthetic pathways is a major goal in peptide and amide synthesis. rsc.orgresearchgate.net This is often achieved through the careful selection of coupling reagents and additives that minimize the formation of the problematic oxazolone intermediate or its enolization. umich.edubachem.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used in conjunction with coupling reagents to suppress racemization. bachem.compeptide.com HOBt reacts with the activated carboxylic acid to form an active ester that is less prone to racemization but still sufficiently reactive to couple with the amine. tandfonline.comluxembourg-bio.com Newer coupling reagents have also been designed with inherent resistance to racemization. rsc.org For example, ynamides have been developed as coupling reagents that proceed under mild conditions with no detectable racemization during the activation of chiral carboxylic acids. researchgate.net

Amide Coupling Reagents and Reaction Conditions for this compound Formation

The choice of coupling reagent is critical in amide bond formation, influencing reaction efficiency, yield, and the preservation of stereochemical integrity.

Application of Carbodiimide-Based Reagents (e.g., EDC/HOBt, CDI)

Carbodiimides are a widely used class of coupling reagents for forming amide bonds. bachem.comtandfonline.compeptide.comwikipedia.org They function by activating the carboxylic acid group of the amino acid, making it susceptible to nucleophilic attack by the amine. peptide.com

EDC/HOBt:

One of the most common carbodiimide-based coupling systems is the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (HOBt). peptide.comluxembourg-bio.comnih.govcommonorganicchemistry.com

Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.compeptide.com However, this intermediate can be prone to racemization and can also rearrange to an unreactive N-acylurea. bachem.compeptide.com The addition of HOBt mitigates these issues. HOBt reacts with the O-acylisourea to form an HOBt-ester. luxembourg-bio.comresearchgate.net This active ester is more stable and less susceptible to racemization than the O-acylisourea, yet it readily reacts with the amine (aniline in this case) to form the desired amide bond, regenerating HOBt in the process. umich.eduluxembourg-bio.com

Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) at room temperature or cooled to 0 °C to further minimize side reactions. nih.gov The use of a base, such as diisopropylethylamine (DIPEA), may be necessary, particularly if the amino acid is in its hydrochloride salt form. nih.gov

CDI:

N,N'-Carbonyldiimidazole (CDI) is another effective coupling reagent for amide synthesis. wikipedia.orgresearchgate.netresearchgate.netyoutube.comcommonorganicchemistry.com

Mechanism: CDI activates the carboxylic acid by forming an acyl-imidazolide intermediate. youtube.com This intermediate is generally reactive enough to undergo aminolysis with aniline (B41778) to form the amide bond. A key advantage of CDI is that the byproducts of the reaction are imidazole (B134444) and carbon dioxide, which are easily removed. wikipedia.orgyoutube.comcommonorganicchemistry.com

Reaction Conditions: CDI-mediated couplings are often performed in anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF). commonorganicchemistry.com The reaction typically proceeds by first activating the carboxylic acid with CDI, followed by the addition of the amine. commonorganicchemistry.com Interestingly, some studies have shown that CDI can be used for the amidation of unprotected amino acids in water, offering a potentially greener synthetic route. researchgate.net

Table of Research Findings on Amide Bond Formation

Coupling SystemKey FeaturesTypical ConditionsRacemization ControlReferences
EDC/HOBtForms a less racemization-prone HOBt active ester. The urea (B33335) byproduct of EDC is water-soluble, facilitating purification.Organic solvents (DCM, DMF), often at 0°C to room temperature. A base (e.g., DIPEA) may be used.HOBt additive significantly suppresses racemization by intercepting the reactive O-acylisourea intermediate. peptide.comluxembourg-bio.comnih.gov
CDIForms an acyl-imidazolide intermediate. Byproducts (imidazole, CO₂) are volatile and easily removed.Anhydrous aprotic solvents (e.g., THF). Can also be used in aqueous media for unprotected amino acids.Generally provides good stereochemical retention, though conditions should be optimized. wikipedia.orgresearchgate.netcommonorganicchemistry.com
B(OCH₂CF₃)₃Enables direct amidation of unprotected amino acids, avoiding protection/deprotection steps.Typically requires elevated temperatures in solvents like cyclopentyl methyl ether.Racemization can occur; optimization of reaction time and reagent addition is crucial. rsc.orgucl.ac.ukrsc.org
YnamidesNovel coupling reagents that operate under very mild conditions.Two-step, one-pot procedure at mild temperatures.Reported to be highly effective in preventing racemization. researchgate.net

Utilization of Phosphonium and Uronium Coupling Agents (e.g., PyBop, HATU)

Phosphonium and uronium-based coupling reagents are widely employed in peptide synthesis and are equally effective for the formation of the amide linkage in this compound. Reagents like PyBOP (benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be highly efficient. wikipedia.orgbachem.comchemrxiv.org

PyBOP is a well-established coupling reagent that facilitates amide bond formation by activating the carboxylic acid component. wikipedia.orgluxembourg-bio.com Its use often leads to high coupling rates and is a safer alternative to reagents that produce carcinogenic byproducts like HMPA. wikipedia.orgluxembourg-bio.com Similarly, HATU is a highly effective uronium-based coupling reagent known for its high efficiency in both solution-phase and solid-phase synthesis. bachem.comchemrxiv.org The use of these reagents typically involves a base, such as N,N-diisopropylethylamine (DIPEA), to facilitate the reaction. chemrxiv.orgpeptide.com The general procedure involves the activation of the N-protected (S)-alanine with the coupling reagent, followed by the addition of aniline.

Table 1: Comparison of Phosphonium and Uronium Coupling Agents

Coupling AgentKey FeaturesTypical Base
PyBOP High coupling rates, avoids carcinogenic byproducts. wikipedia.orgluxembourg-bio.comDIPEA peptide.com
HATU Highly efficient in solution and solid-phase, successful in coupling N-methyl-amino acids. bachem.comchemrxiv.orgDIPEA chemrxiv.org

Catalytic Systems for Amide Synthesis (e.g., Boron-based catalysts, Lewis acid catalysis)

In the pursuit of more atom-economical and environmentally benign synthetic routes, catalytic systems for amide bond formation have gained considerable attention. Boron-based catalysts and other Lewis acids have emerged as powerful tools for the direct dehydrative condensation of carboxylic acids and amines. jimcontent.comacs.org

Boron-based catalysts , such as boronic acids, borate esters, and boric acid, can facilitate the direct amidation of carboxylic acids with amines. jimcontent.comucl.ac.uknih.gov These catalysts operate by activating the carboxylic acid, allowing for nucleophilic attack by the amine. nih.gov A key advantage of this approach is the formation of water as the only byproduct, aligning with the principles of green chemistry. nih.gov The efficiency of these catalysts can be influenced by the substituents on the boron atom, with electron-withdrawing groups enhancing their Lewis acidity and catalytic activity. acs.orgnih.gov For instance, arylboronic acids with ortho-substituents have been shown to be highly active catalysts for amidation at room temperature. jimcontent.com

Lewis acid catalysis , in a broader sense, encompasses a range of metal-based and non-metal-based catalysts that can promote amide synthesis. rsc.orgresearchgate.netacs.org These catalysts function by coordinating to the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity. acs.org This activation facilitates the subsequent reaction with an amine. The choice of Lewis acid can be critical, as some may be incompatible with the basic nature of the amine reactants. researchgate.net However, the development of base-tolerant Lewis acids has expanded the scope of this methodology. researchgate.net

Table 2: Overview of Catalytic Systems for Amide Synthesis

Catalyst TypeExample(s)Mechanism of ActionKey Advantages
Boron-based Catalysts Boronic acids, Borate esters jimcontent.comnih.govActivation of the carboxylic acid via a vacant p-orbital on the boron atom. jimcontent.comnih.govAtom-economical (water is the only byproduct), mild reaction conditions. jimcontent.comnih.gov
General Lewis Acids Metal salts (e.g., Sc(OTf)₃, Ti(OiPr)₄), Tris(pentafluorophenyl)borane acs.orgresearchgate.netresearchgate.netCoordination to the carbonyl oxygen, increasing electrophilicity. acs.orgCan enable reactions with unactivated substrates and offer high chemoselectivity. acs.orgresearchgate.net

Solvent Effects and Optimization of Reaction Yields

The choice of solvent plays a pivotal role in the synthesis of this compound, influencing reaction rates, yields, and the solubility of reactants. In catalytic amidation reactions, particularly those involving boron-based catalysts, the removal of water is crucial to drive the equilibrium towards product formation. jimcontent.com This is often achieved through azeotropic reflux with solvents like toluene (B28343) or xylene, using a Dean-Stark apparatus. jimcontent.com

For coupling agent-mediated syntheses, polar aprotic solvents such as N,N-dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. peptide.comnih.gov The selection of the solvent can also impact the potential for side reactions, such as racemization. The optimization of reaction conditions, including solvent, temperature, and reaction time, is essential to maximize the yield and purity of the desired product. For instance, in boron-catalyzed amidations, a solvent screen identified tert-amyl methyl ether (TAME) and toluene as effective solvents, with TAME being preferable in many cases due to its lower boiling point and improved reactivity with functionalized substrates. nih.gov

Derivatization and Functionalization Strategies of the this compound Scaffold

The this compound scaffold provides a versatile platform for further chemical modification, enabling the synthesis of a wide array of derivatives with potential biological activities. The primary amino group and the phenyl ring are key sites for functionalization.

N-Quinolylation of Primary Amino Groups

The primary amino group of this compound can be functionalized through N-quinolylation. This transformation introduces a quinoline (B57606) moiety, a heterocyclic system prevalent in many biologically active compounds. The synthesis of such derivatives can potentially lead to new compounds with interesting pharmacological profiles.

Synthesis of Naphthoquinone Amide-Oxime Derivatives

The this compound scaffold can be incorporated into more complex structures, such as naphthoquinone amide-oxime derivatives. The synthesis of 2-amino-1,4-naphthoquinone-benzamide derivatives has been reported, involving the reaction of 1,4-naphthoquinone (B94277) with an aminobenzoic acid, followed by amide coupling with an appropriate amine. nih.gov This strategy can be adapted to synthesize derivatives where the this compound moiety is linked to a naphthoquinone core. These compounds are of interest due to the known cytotoxic activities of many naphthoquinone derivatives. nih.gov

Formation of Hydroxamic Acid-Containing Analogues

The conversion of the carboxylic acid precursor of this compound, or the amide itself, into a hydroxamic acid represents another important derivatization strategy. Hydroxamic acids are a class of compounds known for their ability to chelate metal ions and are found in a variety of biologically active molecules. nih.govresearchgate.net The synthesis of hydroxamic acids can be achieved by reacting a carboxylic acid or its activated derivative with hydroxylamine (B1172632) or a protected hydroxylamine derivative. researchgate.netnih.gov For example, the coupling of a carboxylic acid with O-tritylhydroxylamine followed by deprotection can yield the desired hydroxamic acid. nih.gov This modification introduces a key functional group that can significantly alter the biological properties of the parent molecule.

Reductive Transformations of Amide Functionalities and Aziridine (B145994) Intermediates

Reductive transformations are a cornerstone of modern organic synthesis, providing routes to amines and their derivatives from various precursors. In the context of synthesizing this compound, both the reductive amination of keto-amides and the ring-opening of aziridine intermediates represent powerful strategies.

Reductive Amination of α-Keto Amides:

A prominent method for the synthesis of chiral α-amino amides is the enantioselective reductive amination of α-keto amides. This approach involves the reaction of an α-keto amide with an amine source in the presence of a reducing agent and a chiral catalyst. The catalyst is crucial for establishing the desired stereochemistry at the α-carbon. Transition-metal catalysts, particularly those based on iridium, rhodium, and ruthenium, have demonstrated broad applicability and high enantioselectivity in these transformations. researchgate.net

The general mechanism proceeds through the formation of an imine intermediate from the ketone and amine, followed by a stereoselective reduction of the C=N double bond. wikipedia.org The choice of chiral ligand coordinated to the metal center dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer.

Catalyst SystemReducing AgentAmine SourceSolventYield (%)Enantiomeric Excess (ee %)
[Ir(cod)Cl]₂ / Chiral LigandH₂NH₃Methanol (B129727)High>95
Ru(OAc)₂ / Chiral PhosphineH₂NH₄OAcEthanolGood>90
Organocatalyst (e.g., Chiral Phosphoric Acid)Hantzsch EsterAnilineTolueneModerate-Good>85

Table 1: Representative Conditions for Enantioselective Reductive Amination of α-Keto Amides.

Synthesis via Aziridine Intermediates:

Aziridines, as strained three-membered rings, are versatile intermediates in organic synthesis, susceptible to ring-opening by a variety of nucleophiles. clockss.orgwikipedia.org For the synthesis of this compound, a strategy involving the diastereoselective ring-opening of a chiral aziridine-2-carboxamide with a phenyl nucleophile, or the ring-opening of a chiral aziridine-2-carboxylate (B8329488) followed by amidation with aniline, can be employed.

A key approach involves the use of an N-substituted chiral aziridine, where the substituent can act as a chiral auxiliary to direct the stereochemical outcome of the ring-opening reaction. For instance, N-(1-phenylethyl)aziridine-2-carboxylate esters can be synthesized and then subjected to nucleophilic ring-opening. nih.gov The regioselectivity of the ring-opening is a critical factor, with attack at the C2 or C3 position being influenced by the nature of the nucleophile, the solvent, and the activating groups on the aziridine nitrogen. frontiersin.org

In a potential pathway to this compound, a chiral aziridine-2-carboxylic acid derivative could be opened with aniline. This reaction would ideally proceed with high regioselectivity at the C2 position, leading directly to the desired N-phenyl substituted amino acid backbone. The stereochemistry of the starting aziridine would be transferred to the final product. The use of Lewis acids can facilitate the ring-opening process. nih.gov

Aziridine PrecursorNucleophileCatalyst/PromoterSolventRegioselectivity (C2:C3)
N-Tosyl-(2S)-aziridine-2-carboxylateAnilineTi(OiPr)₄THFHigh
N-Boc-(2S)-aziridine-2-carboxamidePhenylmagnesium bromideCuITHFModerate-High
(2R,1'R)-N-(1-phenylethyl)aziridine-2-carboxylateAnilineSc(OTf)₃AcetonitrileHigh

Table 2: Plausible Conditions for the Synthesis of N-Phenyl-α-amino Acid Derivatives via Aziridine Ring-Opening.

Introduction of Heterocyclic and Aromatic Substituents

The modular nature of modern synthetic methods allows for the late-stage introduction of various substituents, enabling the creation of diverse chemical libraries for drug discovery. The N-phenyl group of this compound can be further functionalized with heterocyclic or other aromatic moieties.

Ugi Multicomponent Reaction:

The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org This reaction is highly convergent and atom-economical. To synthesize analogs of this compound bearing heterocyclic or substituted aromatic groups, one could vary the aniline or the carboxylic acid component.

For instance, using a substituted aniline (e.g., a pyridine-containing aniline) as the amine component would directly incorporate a heterocyclic moiety onto the amide nitrogen. Similarly, employing a carboxylic acid bearing a heterocyclic or another aromatic group would introduce this substituent on the α-amino group. The reaction typically proceeds rapidly in polar solvents like methanol or DMF. wikipedia.org

AldehydeAmineCarboxylic AcidIsocyanideProduct
AcetaldehydeAnilineAcetic Acidtert-Butyl isocyanideN-(1-(tert-butylamino)-1-oxopropan-2-yl)-N-phenylacetamide
Acetaldehyde4-PyridylamineBenzoic AcidCyclohexyl isocyanideN-(1-(cyclohexylamino)-1-oxopropan-2-yl)-N-(pyridin-4-yl)benzamide
BenzaldehydeAnilineThiophene-2-carboxylic acidBenzyl isocyanideN-(1-(benzylamino)-1-oxo-1-phenylpropan-2-yl)-N-phenylthiophene-2-carboxamide

Table 3: Examples of Ugi Reaction for the Synthesis of Diverse α-Amino Amide Derivatives.

The products of the Ugi reaction can serve as scaffolds for further modifications, such as intramolecular cyclizations to form various heterocyclic structures, including piperazine-bis-benzimidazoles and oxindoles. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions:

For the introduction of aromatic substituents, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a versatile strategy. Starting with a precursor like (S)-2-amino-N-(4-halophenyl)propanamide, various aryl and heteroaryl groups can be introduced through coupling with corresponding boronic acids or amines. This allows for the synthesis of a wide range of N-aryl substituted analogs.

Structural Elucidation and Stereochemical Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopy is the cornerstone of molecular structure elucidation. By probing the interactions of molecules with electromagnetic radiation, researchers can piece together a detailed picture of a compound's architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Research and patent literature provide ¹H NMR data for 2-amino-N-phenylpropanamide. researchgate.netmdpi.com A thesis document reports the ¹H NMR spectrum for the (S)-enantiomer in deuterated chloroform (B151607) (CDCl₃), confirming the presence of all expected protons, from the methyl group to the phenyl ring. researchgate.net The signals from the aromatic protons on the phenyl group typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons of the alanine (B10760859) moiety resonate at higher fields.

Table 1: Representative ¹H NMR Spectral Data for 2-Amino-N-phenylpropanamide This table is a composite of typical values and may vary based on solvent and experimental conditions.

Proton Assignment Typical Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz
CH₃ (Alanine)~1.5Doublet~7.0
CH (Alanine, α-carbon)~3.6Quartet~7.0
NH₂ (Amine)Variable (Broad singlet)--
NH (Amide)Variable (Broad singlet)--
Phenyl H (ortho, meta, para)~7.0 - 7.5Multiplet-

Obtaining a clean, well-resolved ¹³C NMR spectrum for L-alanine anilide can be challenging. One study noted that due to the nature of the amino acid-attached carbons, the resulting signals can be low in intensity, leading to a complex band of peaks rather than distinct, sharp resonances. researchgate.net However, the spectrum is expected to show distinct signals for the methyl carbon, the α-carbon, the amide carbonyl carbon, and the aromatic carbons of the phenyl ring.

Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman are essential for identifying the functional groups within a molecule. researchgate.net The FT-IR spectrum of (S)-2-Amino-N-phenylpropanamide is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds.

Key expected absorptions include the N-H stretching vibrations from both the primary amine and the secondary amide groups, typically appearing in the region of 3200-3400 cm⁻¹. The highly characteristic amide I band, which is primarily due to the C=O stretching vibration, is expected around 1650-1680 cm⁻¹. The amide II band, resulting from N-H bending and C-N stretching, appears near 1550 cm⁻¹. Furthermore, absorptions corresponding to aromatic C-H and C=C stretching will be present, confirming the phenyl group.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine (R-NH₂)N-H Stretch3300 - 3500 (typically two bands)
Secondary Amide (R-CO-NH-R')N-H Stretch3250 - 3450
Alkyl C-HC-H Stretch2850 - 3000
Aromatic C-HC-H Stretch3000 - 3100
Amide IC=O Stretch1650 - 1680
Amide IIN-H Bend & C-N Stretch1510 - 1570
Aromatic RingC=C Stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugated systems and aromatic rings. researchgate.net The UV-Vis spectrum of this compound is dominated by the absorption of the phenyl group attached to the amide nitrogen. This "anilide" chromophore exhibits characteristic π → π* transitions. One would expect to observe a strong absorption band (the E-band) below 220 nm and a weaker, structured band (the B-band) around 250-270 nm, which is characteristic of the benzene (B151609) ring.

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is crucial for determining the molecular weight and confirming the elemental composition.

In studies using 2-amino-N-phenylpropanamide as an enzyme substrate, its primary fragmentation pathway has been implicitly demonstrated. mdpi.commetu.edu.tr The most significant cleavage occurs at the amide bond between the carbonyl group and the nitrogen atom. In electron ionization (EI) or electrospray ionization (ESI), this fragmentation would lead to the formation of an aniline (B41778) radical cation or a protonated aniline molecule, which would be observed at an m/z corresponding to aniline (93 g/mol ). This is a key diagnostic peak. High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the calculation of the elemental formula and unambiguous confirmation of the compound's identity.

Methodologies for Enantiomeric Purity Determination of this compound and its Derivatives

Since this compound is a chiral molecule, verifying its enantiomeric purity is essential, especially in fields like pharmaceutical development and biochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for separating enantiomers and quantifying enantiomeric purity. researchgate.net The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to travel through the chromatography column at different rates and thus be separated.

For amino acid derivatives like L-alanine anilide, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly employed. The separation is achieved by passing a solution of the analyte through the column with an appropriate mobile phase. The two enantiomers, (S)- and (R)-2-Amino-N-phenylpropanamide, will have different retention times. By comparing the area of the peak corresponding to the desired (S)-enantiomer with the area of the peak for the undesired (R)-enantiomer, the enantiomeric excess (% ee) or enantiomeric purity can be accurately calculated. This method is sensitive enough to detect even trace amounts of the unwanted enantiomer. metu.edu.tr

Application of Chiral Shift Reagents in NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. However, differentiating between enantiomers can be challenging as they exhibit identical NMR spectra under normal conditions. Chiral shift reagents (CSRs) are employed to overcome this limitation. These reagents, typically lanthanide complexes, interact with the chiral analyte to form transient diastereomeric complexes. libretexts.orgslideshare.net This interaction induces significant changes in the chemical shifts of the protons in the analyte, leading to the separation of signals for the different enantiomers. libretexts.org

For amino acids and their derivatives like this compound, water-soluble chiral shift reagents are particularly useful. researchgate.nettcichemicals.com For instance, lanthanide(III) complexes with ligands such as (S,S)-ethylenediamine-N,N'-disuccinate can be used. researchgate.net The choice of the lanthanide ion, for example, samarium(III) or neodymium(III), can influence the degree of signal separation and broadening. researchgate.net The effectiveness of the chiral shift reagent is often dependent on the pH of the solution, with optimal resolution for α-amino acids typically achieved at a pH near their pKa (around 9-10). tcichemicals.com

Research has shown that for racemic mixtures of similar compounds like tranylcypromine (B92988) (trans-2-phenylcyclopropanamine), chiral lanthanide shift reagents such as tris[3-(trifluoromethylhydroxymethylene)-d-camphorato] europium(III) can induce appreciable enantiomeric shift differences (ΔΔδ). nih.gov The magnitude of this separation allows for the determination of the enantiomeric purity of the sample by integrating the resolved signals. libretexts.orgnih.gov A consistent correlation is often observed between the absolute configuration of the α-amino acid and the direction of the induced shift of its α-proton signal. researchgate.net

Derivatization with Chiral Auxiliaries (e.g., Marfey's Reagent)

Derivatization with a chiral auxiliary is another robust method for determining the stereochemistry of amino compounds. Marfey's reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a widely used chiral derivatizing agent for the analysis of amino acids and their amides. biosynth.comnih.govlookchem.com The reaction of this compound with Marfey's reagent would result in the formation of a diastereomer. The corresponding reaction with (R)-2-Amino-N-phenylpropanamide would yield a different diastereomer.

These resulting diastereomers possess distinct physical properties, including different retention times in high-performance liquid chromatography (HPLC). nih.govnih.gov This allows for their separation and quantification, thereby enabling the determination of the enantiomeric composition of the original sample. The derivatization reaction is typically carried out under mild basic conditions, often using triethylamine (B128534) (TEA), and the resulting derivatives are detected by UV-Vis spectroscopy at 340 nm. nih.gov

Advanced methods, often referred to as 'advanced Marfey's method', may employ two-dimensional HPLC in combination with mass spectrometry to analyze complex mixtures of D/L-amino acids. nih.gov The stability of the Marfey's derivatives is a crucial factor, with studies indicating they are stable for at least 24 hours at room temperature, which is advantageous for analytical procedures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Stereoselective Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique that can be adapted for stereoselective analysis. To make amino amides like this compound suitable for GC analysis, they are typically derivatized to increase their volatility. This often involves acylation of the amino group and esterification of any carboxylic acid groups, though in the case of the propanamide, the primary amine is the main site of derivatization.

For stereoselective analysis, a chiral stationary phase is used in the gas chromatograph. This stationary phase interacts differently with the enantiomers of the derivatized analyte, leading to different retention times and allowing for their separation. The mass spectrometer then provides structural information and quantification of the separated enantiomers.

While direct GC-MS analysis of underivatized amino amides is challenging, derivatization with reagents like heptafluorobutyric anhydride (B1165640) can produce volatile derivatives suitable for GC analysis. biosynth.com The choice of the chiral stationary phase is critical for achieving good separation of the enantiomers.

X-ray Crystallography and Polymorphism Studies of Propanamide Derivatives

X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the construction of a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For a derivative of this compound, a successful X-ray crystallographic analysis would unambiguously confirm the S-configuration at the chiral center. For example, a study on the related compound 2-{(1S,2S)-1-Hydroxy-1-phenylpropan-2-ylamino}-N-(3-methylphenyl)acetamide, which also contains a propanamide-like structure, determined its absolute configuration through X-ray diffraction. researchgate.net The crystal structure revealed a monoclinic crystal system with a non-centrosymmetric chiral space group, P21. researchgate.net

Table 1: Crystallographic Data for a Propanamide Derivative researchgate.net

ParameterValue
Chemical FormulaC₁₉H₂₄N₂O₂
Molecular Weight312.40
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.3745 (2)
b (Å)10.6486 (2)
c (Å)11.1872 (2)
β (°)98.727 (1)
Volume (ų)868.34 (3)
Z2

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations and Molecular Modeling

DFT has become a cornerstone of computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of biological interest.

The three-dimensional arrangement of atoms in (S)-2-Amino-N-phenylpropanamide is crucial to its function. Geometry optimization using DFT methods allows for the determination of the most stable conformations of the molecule. For the related N-phenylpropanamide, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to determine its optimized geometry. nih.gov These studies also considered the potential for intermolecular hydrogen bonding, which can significantly influence the crystal packing of the molecule. nih.gov

The conformational landscape of this compound is largely defined by the rotational freedom around the amide bond and the dihedral angles of the amino acid backbone. Studies on alanine (B10760859) dipeptide, a fundamental model for peptide structures, have identified several low-energy conformers, such as C5, C7eq, C7ax, β2, αL, and α', using DFT and higher-level ab initio methods. scirp.org The relative energies of these conformers are influenced by intramolecular hydrogen bonds and steric effects. The conformational dynamics, or the transitions between these stable states, have been investigated using ab initio molecular dynamics, revealing that transformations can occur on the picosecond timescale in the gas phase. scilit.comcqvip.comscirp.org

A comprehensive understanding of the conformational preferences can be visualized through a Ramachandran plot, which maps the potential energy surface as a function of the backbone dihedral angles (φ and ψ). For alanine dipeptide, these plots show distinct regions of stability corresponding to the different conformers. scirp.org

Table 1: Calculated Optimized Geometric Parameters for a Related Amide (N-phenylpropanamide) Note: This data is for N-phenylpropanamide, a structurally similar molecule, and is used here as a model.

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C=O1.218O=C-N123.5
C-N1.378C-N-H118.9
N-H1.009C-C-N115.2
Cα-C1.528
Phenyl C-C (avg)1.396

Data sourced from DFT/B3LYP/6-311+G(d,p) calculations on N-phenylpropanamide. nih.gov

DFT calculations can predict various spectroscopic parameters, providing a theoretical counterpart to experimental data. For N-phenylpropanamide, theoretical vibrational wavenumbers (FT-IR and Raman), and NMR chemical shifts (¹H and ¹³C) have been computed using the B3LYP/6-311+G(d,p) method. nih.gov These calculations allow for the assignment of specific vibrational modes and chemical shifts to the corresponding atoms and functional groups within the molecule.

For the closely related N-acetyl-phenylalanine amide (NAPA), time-dependent DFT (TD-DFT) calculations have been employed to predict its electronic absorption (UV-Vis) spectra. scilit.comresearchgate.net These studies have shown that the UV absorption is characterized by π to π* transitions, primarily localized on the phenyl ring. scilit.comresearchgate.net The calculations also reveal how factors like hydration can influence the absorption maxima, causing blue or red shifts depending on the nature of the electronic transition and the strength of hydrogen bonding. scilit.comresearchgate.net

Table 2: Predicted Spectroscopic Data for a Model Peptide (N-acetyl-phenylalanine amide - NAPA) Note: This data is for NAPA, a structurally similar molecule, and serves as a theoretical model.

SpectroscopyParameterPredicted Value
UV-Visλmax (S5←S0)180.25 nm
Oscillator Strength0.482
IRAmide I (C=O stretch)~1700 cm⁻¹ (typical)
Amide A (N-H stretch)~3300 cm⁻¹ (typical)
¹³C NMRCarbonyl C~175 ppm (typical)
Phenyl C (avg)~128 ppm (typical)
¹H NMRAmide H~8.0 ppm (typical)
Phenyl H (avg)~7.3 ppm (typical)

UV-Vis data sourced from TD-DFT/wB97XD/cc-pVTZ calculations on NAPA. scilit.comresearchgate.net IR and NMR data are typical ranges for peptide-like structures.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.

For N-phenylpropanamide, FMO analysis has been performed to understand intramolecular charge transfer and electronic transitions. nih.gov In the case of N-acetyl-phenylalanine amide (NAPA), the HOMO is typically localized on the phenyl ring, while the LUMO is also centered on the aromatic system. scilit.comresearchgate.net The HOMO-LUMO gap is a crucial parameter derived from these calculations. A larger gap suggests higher stability and lower reactivity. scilit.comresearchgate.net The electronic transitions observed in the UV-Vis spectrum can be assigned to electron promotions from the HOMO to the LUMO or other low-lying unoccupied orbitals. scilit.comresearchgate.net

Table 3: Frontier Molecular Orbital Energies for a Model Peptide (N-acetyl-phenylalanine amide - NAPA) Note: This data is for NAPA and serves as a theoretical model.

ParameterEnergy (eV)
HOMO-
LUMO-
HOMO-LUMO Gap-

Specific energy values for NAPA's HOMO and LUMO can be calculated using appropriate DFT methods. For instance, in one study, the transition from HOMO to LUMO in a hydrated NAPA cluster had a major contribution to the photoexcitation. researchgate.net

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored according to the electrostatic potential, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For N-phenylpropanamide, MEP analysis has been used to identify the reactive sites. nih.gov Typically, the oxygen atom of the carbonyl group is a region of high negative potential (red), making it a likely site for hydrogen bond donation. The amide hydrogen and the amino group hydrogens are regions of positive potential (blue), making them hydrogen bond donors. The phenyl ring generally exhibits a mixed potential, with the π-system being electron-rich. Understanding the MEP map provides crucial insights into how this compound might interact with other molecules, including biological receptors.

Molecular Dynamics (MD) Simulations for Conformational Stability of Related Structures

These simulations, often spanning nanoseconds or longer, explore the conformational landscape of the dipeptide and the transitions between different stable states. scilit.comcqvip.comscirp.org The results of these simulations can be used to generate Ramachandran plots that show the probability distribution of the backbone dihedral angles, providing a more dynamic picture than static DFT calculations. MD simulations have been crucial in understanding how the solvent environment affects conformational preferences, showing that the relative stability of different conformers can change significantly between the gas phase and aqueous solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for derivatives of this compound have been reported, the principles of QSAR are highly applicable to the design of novel analogues with desired properties.

QSAR studies on various classes of peptides and their derivatives have been successful in predicting biological activities such as antimicrobial or enzyme inhibitory effects. These models typically use a set of molecular descriptors that quantify various aspects of the molecule's structure, such as steric, electronic, and hydrophobic properties. By correlating these descriptors with observed biological activity, a predictive model can be built. Such a model could be used to virtually screen new derivatives of this compound, prioritizing the synthesis of compounds with the highest predicted activity.

Molecular Docking Studies of this compound Derivatives with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its protein target. In the context of this compound derivatives, molecular docking studies have been employed to elucidate their binding modes and affinities with various biological macromolecules, thereby providing insights into their potential therapeutic applications.

Research into derivatives analogous to this compound has revealed significant interactions with enzymes such as tyrosinase, which is involved in melanogenesis and food browning. For instance, studies on acetophenone (B1666503) amide derivatives have identified potent tyrosinase inhibitors. nih.gov One of the most active compounds, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, demonstrated a strong inhibitory effect on mushroom tyrosinase with an IC50 value of 0.0020 µM. nih.gov Docking studies of this compound with mushroom tyrosinase (PDB ID: 2Y9X) predicted a binding energy of -6.568 kcal/mol. nih.gov The interactions observed included two hydrogen bonds: one between the ortho-hydroxyl group of the cinnamic acid moiety and the side chain of Asn260, and another between the acetyl carbonyl group and Asn81. nih.gov

Similarly, flavone-based hydrazones have been investigated as tyrosinase inhibitors, with molecular docking used to understand their structure-activity relationships. elsevierpure.com Compounds such as 3j, 3o, and 3p in the study showed strong binding associations with mushroom tyrosinase (PDB ID: 2Y9X). elsevierpure.com The most potent of these, compound 3j, exhibited an IC50 of 0.95 µM and was found to be a non-competitive inhibitor. elsevierpure.com

In the realm of anticancer research, sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold have been evaluated for their antiproliferative activity against various human cancer cell lines. Molecular docking studies were performed to predict the binding geometries of these compounds. For example, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan was identified as one of the most active molecules against HEPG2, MCF7, and PaCa2 cell lines. Another derivative, 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-valine, showed high selectivity for MCF7 and PaCa2 cell lines. These studies highlight the utility of molecular docking in identifying promising candidates for further development.

Interactive Data Table: Molecular Docking of this compound Analogs

Compound/Derivative ClassTarget MacromoleculePDB IDKey FindingsReference
Acetophenone Amide DerivativesMushroom Tyrosinase2Y9XIC50 of 0.0020 µM for the most active compound; binding energy of -6.568 kcal/mol. nih.gov nih.gov
Flavone-based HydrazonesMushroom Tyrosinase2Y9XIC50 of 0.95 µM for the most potent derivative (3j); non-competitive inhibition. elsevierpure.com elsevierpure.com
Sulfonyl-α-L-amino acid DerivativesVarious Cancer Cell LinesNot specified in abstractIdentified derivatives with high activity and selectivity against specific cancer cell lines.

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations provide a powerful tool for investigating the intricacies of chemical reactions at the molecular level. These methods can be used to determine the structures of reactants, products, and transition states, as well as to calculate reaction energies and activation barriers. Such studies offer a detailed understanding of reaction mechanisms, which is crucial for optimizing reaction conditions and designing novel synthetic routes.

For derivatives closely related to this compound, such as N-acetyl-phenylalaninylamide (NAPA), computational studies have been conducted to understand their behavior in solution. A study on the microhydration of NAPA employed Density Functional Theory (DFT) to investigate the kinetics and thermodynamics of its hydration. scirp.org The calculations revealed that the formation of [NAPA-A(H2O)1] and [NAPA-A(H2O)2] complexes are barrierless reactions. scirp.org In contrast, the addition of a third and fourth water molecule involves energy barriers of 6.30 and 10.54 kcal/mol, respectively. scirp.org The Gibbs free energy of activation (Δ‡G⁰) for these hydration steps was found to be low, indicating that the reactions are fast and spontaneous. scirp.org

The formation of the amide bond in this compound itself is a critical reaction in its synthesis. Quantum chemical studies on amide bond formation have provided valuable mechanistic insights. For example, a computational study on ynamide-mediated amide bond formation elucidated a detailed reaction mechanism. nih.gov The study proposed that the aminolysis of a key intermediate is catalyzed by the carboxylic acid itself through a bifunctional effect, stabilizing the transition state via secondary hydrogen bonding. nih.gov This concerted aminolysis mechanism was found to be competitive with the classical stepwise nucleophilic acyl substitution. nih.gov

Furthermore, investigations into the amide bond formation involving α-hydroxy-β-amino acid derivatives have highlighted potential side reactions. One study revealed the formation of a homobislactone as a significant byproduct when activating the carboxyl group of an Nβ-protected α-hydroxy-β-amino acid. nih.gov This side reaction was found to be a major reason for the low yield of the desired amide product, particularly when using sterically hindered amines. nih.gov Such quantum chemical insights are invaluable for predicting and mitigating undesirable reaction pathways in the synthesis of complex molecules like this compound and its derivatives.

Interactive Data Table: Theoretical Kinetic and Thermodynamic Data for NAPA Hydration

Hydration ReactionReaction Energy (E) (kcal/mol)Enthalpy (H) (kcal/mol)Gibbs Free Energy (G) (kcal/mol)Activation Barrier (kcal/mol)Reaction Rate (k) (s⁻¹)Reference
NAPA + H₂O → [NAPA-A(H₂O)₁]Not specifiedNot specifiedNot specifiedBarrierless3.490 x 10⁹ scirp.org
NAPA + 2H₂O → [NAPA-A(H₂O)₂]Not specifiedNot specifiedNot specifiedBarrierless4.514 x 10⁹ scirp.org
NAPA + 3H₂O → [NAPA-A(H₂O)₃]EndothermicNot specifiedNot specified6.309.688 x 10⁹ scirp.org
NAPA + 4H₂O → [NAPA-A(H₂O)₄]EndothermicNot specifiedNot specified10.541.108 x 10⁹ scirp.org

Research on Biological Interactions and Mechanistic Insights Excluding Clinical Human Trials

Enzyme Substrate Specificity and Mechanistic Studies

The study of how a compound interacts with enzymes is fundamental to understanding its biochemical role. This includes determining which enzymes it can bind to (specificity), the efficiency of the enzymatic reaction (kinetics), and its potential to be used in laboratory tests (assays).

Serine proteases are a class of enzymes crucial for various physiological processes; they are characterized by a serine residue in their active site. researchgate.net The specificity of these enzymes dictates which substrates they can cleave. nih.govyoutube.com For instance, some aminopeptidases show a marked preference for substrates with specific N-terminal residues like arginine or lysine. nih.gov Thrombin, another serine protease, plays a key role in blood coagulation by cleaving fibrinogen. researchgate.net

Detailed studies specifically investigating (S)-2-Amino-N-phenylpropanamide as a direct substrate for serine proteases such as thrombin or aminopeptidases are not extensively documented in the available research. Such research would typically involve incubating the compound with the purified enzyme and analyzing for specific cleavage products to determine if it can act as a substrate.

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. khanacademy.orgteachmephysiology.com Key parameters determined in these studies include the Michaelis constant (Km) and the maximum reaction rate (Vmax). youtube.comyoutube.com Km represents the substrate concentration at which the reaction rate is half of Vmax and is related to the substrate's affinity for the enzyme. youtube.comupenn.edu The turnover number (kcat) defines the maximum number of substrate molecules a single enzyme active site can convert to product per unit of time. khanacademy.org The ratio of kcat/Km is a measure of the enzyme's catalytic efficiency. youtube.com

While these principles of enzyme kinetics are universally applied, specific kinetic data (Km, Vmax, kcat) for this compound as a substrate for specific enzymes are not detailed in the surveyed literature. Elucidating these parameters would be a necessary step to understand its catalytic mechanism with any given enzyme. nus.edu.sgfrontiersin.org

In biochemistry, enzyme assays are laboratory procedures that measure the rate of enzyme reactions. avcr.cz Compounds can be used as substrates in these assays to screen for potential enzyme inhibitors. upenn.edufrontiersin.org In a typical competitive inhibition assay, a potential inhibitor competes with the substrate for binding to the enzyme's active site. upenn.edu The effectiveness of the inhibitor is determined by measuring the decrease in the rate of product formation from the substrate. frontiersin.org Supramolecular tandem enzyme assays represent a modern approach that can continuously monitor enzyme activity in real-time by tracking changes in substrate or product concentration. youtube.com

While this compound could theoretically be used as a substrate in such assays to find inhibitors of an enzyme that processes it, there is no specific mention in the reviewed literature of it being used for this purpose.

Receptor Binding and Modulatory Activities of this compound Derivatives

While research on the parent compound is limited, significant work has been done on its derivatives, particularly focusing on their ability to bind to and modulate the activity of specific receptors and enzymes.

GPR88 is an orphan G-protein coupled receptor (GPCR) that is highly expressed in the brain's striatum and is considered a promising therapeutic target for several central nervous system disorders. nih.govnih.govmedchemexpress.com Medicinal chemistry campaigns have led to the development of synthetic agonists for GPR88, with one prominent chemotype being derivatives of this compound. nih.govnih.gov

The compound (2S)-N-((1R)-2-amino-1-(4-(2-methylpentyloxy)-phenyl)ethyl)-2-phenylpropanamide, also known as 2-AMPP, is a key derivative that activates GPR88. researchgate.netnih.gov Structure-activity relationship (SAR) studies have been conducted to improve the potency of this scaffold. nih.govnih.gov For example, replacing the amino group on the 2-AMPP structure with a hydroxyl group resulted in a two-fold increase in potency. nih.gov Further modifications, such as replacing the amide with a bioisosteric 1,3,4-oxadiazole (B1194373) or a 1,2,3-triazole, have led to the discovery of even more potent GPR88 agonists. nus.edu.sg Computational docking studies suggest these novel agonists bind to the same allosteric site on GPR88 as other known agonists. nih.govnih.gov

Below is a table summarizing the agonist activity of 2-AMPP and some of its derivatives at the GPR88 receptor.

Compound/Derivative NameModification from 2-AMPP ScaffoldAgonist Potency (EC₅₀)
2-AMPP (Compound 4)-414 nM nih.gov
Compound 5Amino group replaced with a hydroxy group195 nM nih.gov
Compound 6Alkoxy side chain and hydroxy group modified; contains a triazole14 nM nih.gov
RTI-122 (Compound 30a)Analogue of RTI-13951-3311 nM nus.edu.sg
GPR88 agonist 2 (Compound 53)Amide bioisosteric replacement with 1,2,3-triazole14 nM nus.edu.sgmedchemexpress.com

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. A lower EC₅₀ value indicates a higher potency.

Indoleamine-2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the breakdown of the essential amino acid tryptophan along the kynurenine (B1673888) pathway. frontiersin.orgnih.govnih.gov The depletion of tryptophan and the accumulation of kynurenine metabolites can suppress the immune system, particularly T-cell proliferation, allowing tumors to evade immune surveillance. nih.govnih.gov Consequently, the inhibition of IDO1 has become an attractive strategy in cancer immunotherapy. nih.govrsc.orgnih.gov

A wide variety of chemical scaffolds have been investigated as IDO1 inhibitors, including tryptophan derivatives, compounds with imidazole (B134444) or triazole scaffolds, and N-hydroxyamidines. nih.govrsc.org For example, Epacadostat, a potent IDO1 inhibitor, has been studied extensively. frontiersin.org The design of these inhibitors often relies on their ability to interact with the heme group and hydrophobic pockets within the enzyme's active site. frontiersin.orgnih.gov However, the current body of scientific literature does not specifically identify IDO1 inhibitors that are direct derivatives of the this compound scaffold.

Applications in Chemical Research and Development

Utilization as Substrates in Biochemical Assay Development

(S)-2-Amino-N-phenylpropanamide and its derivatives are utilized as substrates in the development of biochemical assays, particularly for studying enzyme activity. The development of new substrates is crucial for accurately measuring the activity of specific enzymes. For instance, new substrates with a general formula of Glp-Phe-Gln-X, where X can be a chromogenic or fluorogenic group, have been synthesized to assay cysteine peptidases of the C1 papain family. frontiersin.org These substrates are cleaved efficiently by these enzymes, allowing for precise monitoring of their activity. frontiersin.org

The effectiveness of an enzyme's ability to act on a substrate is often evaluated by the specificity constant kcat/KM. frontiersin.org A higher kcat/KM value indicates greater specificity of the enzyme for the substrate. In studies comparing different substrates, those containing glutamine have shown higher specificity constants with various peptidases, indicating they are more efficiently hydrolyzed. frontiersin.org

Supramolecular tandem enzyme assays represent another innovative approach. These assays use host-guest chemistry to detect the products of enzymatic reactions in real-time without the need for labeled substrates. trinity.eduresearchgate.net For example, a reporter pair consisting of a macrocycle and a fluorescent dye can be used. trinity.edu The enzymatic conversion of a substrate to a product with a higher affinity for the macrocycle leads to the displacement of the dye, resulting in a detectable change in fluorescence. researchgate.net This method has been successfully used to monitor the hydrolysis of peptides by thermolysin. trinity.edu

Key Parameters in Enzyme-Substrate Interaction:

Parameter Description Relevance in Assay Development
kcat The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per unit of time. nih.gov Indicates the maximum rate of the enzymatic reaction.
KM The Michaelis constant, representing the substrate concentration at which the reaction rate is half of its maximum. nih.gov A lower KM value indicates a higher affinity of the enzyme for the substrate.

Development of Analytical Reference Standards for Quality Control and Method Validation

The synthesis of well-characterized compounds like this compound is essential for their use as analytical reference standards. These standards are critical for quality control and method validation in various industries, including pharmaceuticals. They ensure the accuracy and reliability of analytical methods used to identify and quantify substances.

For example, the synthesis of a series of 2-aminobenzamide (B116534) derivatives, which are structurally related to this compound, has been reported. nih.gov These compounds were thoroughly characterized using physical, spectral, and microanalytical data to confirm their identity and purity. nih.gov Such well-defined compounds can then serve as reliable reference materials.

Precursors for the Synthesis of Advanced Organic Molecules and Pharma-Relevant Scaffolds

This compound's structure makes it a valuable precursor for synthesizing more complex and biologically active molecules. Its amino and amide functionalities provide reactive sites for building larger molecular frameworks.

Amino acids and their derivatives are fundamental building blocks in the synthesis of a wide range of organic molecules, including those with pharmaceutical relevance. researchgate.net For example, they are used to create non-canonical amino acids, which are incorporated into peptides to enhance their properties for drug discovery. researchgate.net The synthesis of 2-amino-N-phenylbenzamides and 3-phenyl-1,2,3-benzotriazin-4(3H)-ones demonstrates the use of amino acid derivatives in creating compounds with potential biological activities, such as antimycobacterial and antifungal properties. researchgate.net

The synthesis of new 2-(alkylamino)acetamides from bromoacetamide and various amino alcohols has also been explored. researchgate.net These reactions lead to the formation of precursors for morpholin-2-ones, which are important heterocyclic structures in medicinal chemistry. researchgate.net Furthermore, derivatives of 2-aminobenzamide have been synthesized and evaluated for their antimicrobial activity, highlighting the role of these scaffolds in developing new therapeutic agents. nih.gov

Application in Organocatalysis and Asymmetric Catalysis

The inherent chirality of this compound and related amino acid derivatives makes them suitable for use as organocatalysts in asymmetric synthesis. researchgate.net Asymmetric catalysis is a powerful tool for producing enantiomerically pure compounds, which is crucial in the pharmaceutical industry where one enantiomer of a drug often has the desired therapeutic effect while the other may be inactive or even harmful. rsc.orgmdpi.com

Peptides, being composed of chiral amino acids, have emerged as effective catalysts for a wide array of asymmetric transformations. nih.gov They can facilitate reactions with high stereoselectivity, leading to the desired enantiomer of the product. researchgate.net For instance, β-amino acids have been shown to be efficient organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides. mdpi.com The development of new catalytic systems, including those based on amino acids, is an active area of research aimed at creating more efficient and selective methods for synthesizing chiral molecules. researchgate.net

Development of Supramolecular Gels from Amino Acid Derivatives

Amino acid derivatives are widely used to create supramolecular gels, which are soft materials formed through the self-assembly of low-molecular-weight gelators. mdpi.comrsc.org These gels have potential applications in various fields, including biomedicine and materials science. nih.govnih.gov

The self-assembly process is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces. rsc.orgnih.gov The structure of the amino acid derivative, including the presence of aromatic groups and the chirality of the amino acid, plays a crucial role in determining the properties of the resulting gel. rsc.org For example, glycosylated amino acid derivatives containing an aromatic residue can form supramolecular gels in both aprotic and protic solvents. rsc.org

The formation and properties of these gels can be tuned by modifying the structure of the amino acid derivative or by using a multi-component system where two or more compounds are used to form the gel. rsc.orgnih.gov This allows for the creation of materials with specific properties tailored for different applications.

Examples of Amino Acid-Based Gelators and Their Properties:

Gelator Type Key Structural Features Resulting Gel Properties Potential Applications
Glycosylated amino acid derivative Aromatic residue, carbohydrate moiety, tert-butyl group Gel to crystal transition Controlled release systems
Cationic phenylalanine derivatives Positively charged amino acid Tunable properties through multicomponent formulation with anionic amino acids rsc.org Drug delivery, tissue engineering
Glutamic acid-based squaramides Squaramide core, long aliphatic chain, glutamic acid residue Stable organogels nih.gov Materials science

Future Directions and Emerging Research Avenues for S 2 Amino N Phenylpropanamide

Exploration of Novel and Sustainable Synthetic Pathways

The future of chemical synthesis is intrinsically linked to the development of sustainable and efficient methodologies. For (S)-2-Amino-N-phenylpropanamide and its derivatives, research is moving beyond conventional techniques toward greener alternatives. One promising approach is the adoption of microwave-assisted organic synthesis. nih.gov This method offers several advantages over traditional heating, including significantly reduced reaction times, higher yields, and often a reduction in the use of hazardous solvents, contributing to a more environmentally friendly process. nih.gov

Future research will likely focus on optimizing microwave-assisted coupling reactions between a suitable activated L-alanine derivative and aniline (B41778) or its derivatives. Another area of exploration is the use of novel catalytic systems, potentially including biocatalysis, to enhance the efficiency and stereoselectivity of the synthesis, ensuring the production of the desired (S)-enantiomer.

Rational Design and Synthesis of Advanced Derivatives for Targeted Biological Applications

The core structure of this compound serves as a valuable scaffold for the rational design of new bioactive molecules. By systematically modifying the phenyl ring and the amide linkage, researchers can create libraries of advanced derivatives with tailored properties for specific biological targets. For instance, the introduction of various substituents on the phenyl ring can modulate the compound's lipophilicity, electronic properties, and steric profile, which in turn can influence its binding affinity and selectivity for a target protein.

Drawing inspiration from studies on related 2-aminobenzamide (B116534) and 2-aminobenzanilide (B1266236) derivatives, future work could involve synthesizing derivatives of this compound and evaluating them for a range of biological activities, such as antimicrobial or anticancer effects. nih.govnih.gov The design of such derivatives often involves creating compounds that can act as inhibitors of specific enzymes, such as histone deacetylases (HDACs) or kinases, which are crucial targets in cancer therapy. nih.govrsc.org The synthesis of a series of 3-amino-2-methyl-1-phenylpropanones has demonstrated potent hypolipidemic activity in rodents, suggesting another potential therapeutic area for derivatives of this compound. nih.gov

Integration of Cutting-Edge Computational Methodologies with Experimental Research

The synergy between computational modeling and experimental research is a powerful engine for modern drug discovery. In the context of this compound, computational tools are becoming indispensable for predicting the behavior of the molecule and its derivatives at the atomic level. Molecular mechanics and molecular dynamics simulations can provide insights into the conformational preferences of the molecule and how it interacts with biological macromolecules like proteins and DNA. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) hybrid methods are particularly valuable for studying enzyme-catalyzed reactions. nih.gov These approaches can be used to model the interaction of this compound derivatives within the active site of an enzyme, elucidating the mechanism of inhibition and guiding the design of more potent and selective inhibitors. nih.gov Virtual screening, a computational technique that involves docking large libraries of virtual compounds into the structure of a target protein, can accelerate the discovery of new lead compounds based on the this compound scaffold. nuvisan.com

Development of High-Throughput Screening Platforms for Mechanistic Elucidation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds for biological activity. ufl.edu The development of specialized HTS platforms tailored for derivatives of this compound will be crucial for uncovering their therapeutic potential. These platforms can utilize a variety of assay formats, including biochemical assays that measure the inhibition of a purified enzyme and cell-based assays that assess the effect of a compound on a specific cellular pathway or phenotype. nih.govbroadinstitute.org

For example, a biochemical HTS assay could be designed to identify derivatives that inhibit a particular protease. Cell-based phenotypic screens can uncover unexpected biological activities and provide a more holistic view of a compound's effects. broadinstitute.org The integration of HTS with secondary assays and counter-screens helps to distinguish true hits from non-specific compounds, ensuring that the most promising candidates are selected for further development. axxam.com

Role in Mechanistic Enzymology and Protease Biochemistry Research

Proteases are a large and diverse class of enzymes that play critical roles in virtually all biological processes, making them important drug targets. nih.gov The amino acid amide structure of this compound makes it a potential substrate, inhibitor, or modulator of various proteases. As such, it can serve as a valuable chemical probe to study the mechanism and function of these enzymes.

By designing and synthesizing derivatives of this compound that incorporate specific recognition elements for a target protease, researchers can investigate the enzyme's substrate specificity and catalytic mechanism. These compounds can be used in kinetic studies to determine inhibition constants and mechanisms of action. Furthermore, the development of derivatives with reporter tags, such as fluorescent groups, could enable the visualization of protease activity in real-time within cells and tissues. The study of how these molecules interact with proteases contributes to our fundamental understanding of proteolytic processes and their role in health and disease. nih.gov

Q & A

Q. Challenges :

  • Stereochemical Control : Racemization risks during amide formation require low-temperature reactions or protecting group strategies .
  • Yield Optimization : Side reactions (e.g., over-alkylation) necessitate precise stoichiometry and catalyst selection (e.g., HATU for coupling) .

Q. Reference Table :

ParameterDetailsSource
Molecular FormulaC₁₀H₁₄N₂O
Chiral Center(S)-configuration
Key IntermediateN-phenylpropanoyl chloride

Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign stereochemistry via coupling constants (e.g., vicinal protons) and carbon chemical shifts .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .
  • High-Performance Liquid Chromatography (HPLC) :
    • Chiral Columns : Use cellulose-based columns (e.g., Chiralpak®) with polar mobile phases to confirm enantiopurity .
  • Mass Spectrometry (MS) :
    • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Methodological Note : Calibrate instruments with reference standards (e.g., NIST-certified compounds) to minimize analytical drift .

Basic: What safety protocols should be followed when handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Storage : Keep in airtight containers at -20°C to prevent degradation .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Critical Hazard : While no acute toxicity is reported, prolonged exposure may cause sensitization. Monitor for allergic reactions .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

Answer:

  • Pharmacokinetic Analysis : Assess bioavailability via LC-MS/MS to detect metabolic instability (e.g., hepatic first-pass effects) .
  • Dose-Response Calibration : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
  • Species-Specific Factors : Compare metabolic pathways in animal models (e.g., cytochrome P450 isoforms) to human hepatocytes .

Case Study : Discrepancies in enzyme inhibition assays may arise from assay buffer conditions (e.g., ionic strength affecting ligand-receptor interactions) .

Advanced: What computational strategies are effective for modeling the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with proteins (e.g., aminopeptidases) .
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .
  • QSAR Models : Train regression models on substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to optimize activity .

Validation : Cross-check computational predictions with mutagenesis studies (e.g., alanine scanning of binding pockets) .

Advanced: How can enantiomeric purity be ensured during large-scale synthesis, and what analytical methods validate it?

Answer:

  • Synthetic Control :
    • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) for stereoselective amide formation .
  • Analytical Validation :
    • Circular Dichroism (CD) : Measure Cotton effects to confirm (S)-configuration .
    • Chiral HPLC : Compare retention times with enantiomerically pure standards .

Data Interpretation : A ≥98% enantiomeric excess (ee) is acceptable for pharmacological studies .

Advanced: How do researchers address discrepancies in analytical data, such as unexpected NMR peaks or HPLC impurities?

Answer:

  • Impurity Profiling :
    • LC-MS/MS : Identify side products (e.g., diastereomers or hydrolysis byproducts) .
    • Spiking Experiments : Add suspected impurities (e.g., N-phenylpropanamide) to confirm co-elution .
  • Root-Cause Analysis :
    • Reaction Monitoring : Use in situ IR to detect intermediates (e.g., acyl azides) that may degrade .
    • Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. DMSO) to minimize solvolysis .

Example : An unexpected NMR peak at δ 7.3 ppm may indicate residual aniline; mitigate via aqueous washes .

Advanced: What strategies mitigate discrepancies between in vitro potency and in vivo efficacy of this compound?

Answer:

  • ADME Optimization :
    • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH) to enhance solubility .
    • Prodrug Design : Mask polar functionalities (e.g., amides) to improve membrane permeability .
  • Toxicokinetic Studies : Measure plasma protein binding and tissue distribution in rodent models .

Key Consideration : In vitro assays may lack metabolic enzymes; supplement with microsomal incubations to predict clearance .

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(S)-2-Amino-N-phenylpropanamide
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(S)-2-Amino-N-phenylpropanamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.